molecular formula C18H25ClN2O2 B2533657 Tert-butyl 6'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate CAS No. 2197063-07-1

Tert-butyl 6'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate

Cat. No.: B2533657
CAS No.: 2197063-07-1
M. Wt: 336.86
InChI Key: QCRPMXZBIGLNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate is a useful research compound. Its molecular formula is C18H25ClN2O2 and its molecular weight is 336.86. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

Synthetic Routes and Molecular Structure :Research has explored synthetic routes to related compounds, emphasizing the importance of molecular structure in determining chemical properties and reactivity. For example, studies on tert-butyl derivatives highlight the synthetic methods leading to complex structures used in further chemical synthesis and pharmaceutical applications. These methods include the use of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate, showcasing the role of specific substituents and stereochemistry in chemical synthesis and the formation of intricate molecular structures (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Pharmaceutical Research and Development

Antiviral Agents :Piperidine-based derivatives have been identified as potent inhibitors of the influenza virus. Structural modifications of these compounds have led to the development of novel antiviral agents. The research underscores the significance of the ether linkage between the quinoline and piperidine for inhibitory activity against influenza virus infection, indicating the potential of such compounds in antiviral therapy (Wang, Chen, Xian, Liang, Zhang, Yang, & Luo, 2014).

Tuberculosis Treatment :The synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives has been explored for their anti-Mycobacterium tuberculosis properties. These studies have identified specific substituents that significantly affect the compounds' in vitro antituberculosis activity, suggesting a pathway for developing novel tuberculosis treatments (Jaso, Zarranz, Aldana, & Monge, 2005).

Material Science

Photochromic Properties :Research into the photochromic properties of spiro[indoline-quinoline]oxazine derivatives reveals the potential of these compounds in developing materials that change color in response to light. These studies offer insights into the applications of such compounds in smart materials and coatings, highlighting their thermochromism and acidichromism in various solutions (Zhou, Pang, Li, & Li, 2014).

Mechanism of Action

Properties

IUPAC Name

tert-butyl 6-chlorospiro[2,4-dihydro-1H-quinoline-3,4'-piperidine]-1'-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2/c1-17(2,3)23-16(22)21-8-6-18(7-9-21)11-13-10-14(19)4-5-15(13)20-12-18/h4-5,10,20H,6-9,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRPMXZBIGLNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C=CC(=C3)Cl)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.